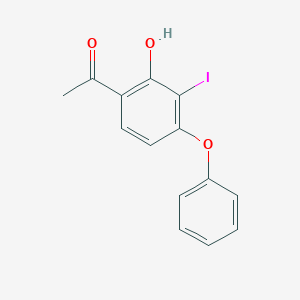

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-

Description

Properties

CAS No. |

144691-35-0 |

|---|---|

Molecular Formula |

C14H11IO3 |

Molecular Weight |

354.14 g/mol |

IUPAC Name |

1-(2-hydroxy-3-iodo-4-phenoxyphenyl)ethanone |

InChI |

InChI=1S/C14H11IO3/c1-9(16)11-7-8-12(13(15)14(11)17)18-10-5-3-2-4-6-10/h2-8,17H,1H3 |

InChI Key |

WWJSLXDTAVJVGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- typically involves the iodination of a hydroxyphenyl ethanone derivative followed by the introduction of a phenoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl ethanone derivative.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include various substituted ethanone derivatives, such as hydroxyphenyl ethanone, amino-substituted ethanone, and thiol-substituted ethanone .

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- has been studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Studies have demonstrated that ethanone derivatives can possess significant antimicrobial activity. This makes them potential candidates for developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .

Organic Synthesis

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- serves as a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various complex organic compounds through palladium-catalyzed reactions. These reactions include the preparation of cyclopentene fused benzofurans and indoles, which are important in drug discovery and development .

- Regioselective Synthesis : The compound facilitates regioselective synthesis processes, allowing chemists to produce specific isomers of larger molecules efficiently. This property is crucial in pharmaceutical chemistry where the correct stereochemistry can significantly affect drug efficacy .

Environmental Studies

Ethanone derivatives are being explored for their environmental applications:

- Biodegradation Studies : The environmental impact of chemical compounds is a growing concern. Research has focused on the biodegradation pathways of ethanone derivatives to assess their persistence in the environment and their potential toxicity to aquatic life .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Cytotoxic effects observed |

| Organic Synthesis | Intermediates for complex molecule synthesis | Involves palladium-catalyzed reactions |

| Environmental Studies | Biodegradation assessments | Focus on persistence and toxicity |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, ethanone derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. This finding highlights the potential of ethanone derivatives as lead compounds for developing new anticancer drugs.

Case Study 2: Synthesis of Benzofurans

A research group successfully synthesized a series of benzofurans using ethanone as a starting material through a palladium-catalyzed reaction. The regioselectivity achieved in this process allowed for high yields of the desired products, demonstrating the utility of ethanone in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The table below compares the target compound with structurally similar ethanone derivatives, focusing on substituent patterns, molecular weights, and synthesis

Key Observations:

Substituent Effects on Molecular Weight: The phenoxy (OPh) and benzyloxy (OBn) groups in the target compound and CAS 101096-64-4 result in identical molar masses (368.17 g/mol). In contrast, the propenyloxy (OCH₂CH=CH₂) group in CAS 72511-76-3 reduces the molar mass to 318.11 g/mol . The nitro (-NO₂) substituent in CAS 145489-93-6 increases molecular weight to 409.17 g/mol, highlighting the impact of electronegative groups .

Synthesis Efficiency: Allylation of 2,4-dihydroxy-3-iodoacetophenone with allyl bromide achieves a moderate yield (52%) . Ethylation of 2,4-dihydroxy-3-methoxyacetophenone with ethyl iodide yields 64%, suggesting alkylation efficiency depends on substituent steric effects .

Melting Points :

Functional Group Reactivity

- Iodine Substituent : The iodine atom in the target compound and its analogs (e.g., CAS 72511-76-3, 101096-64-4) enables participation in halogen bonding and Suzuki-Miyaura cross-coupling reactions, making these compounds valuable in pharmaceutical intermediates .

- Phenoxy vs. Benzyloxy: The phenoxy group (OPh) in the target compound offers greater aromatic stability compared to the benzyloxy (OBn) group in CAS 101096-64-4, which may undergo hydrogenolysis under catalytic conditions .

Chlorinated and Methoxylated Analogs

lists chloro-substituted ethanones (e.g., CAS 50317-52-7, 151340-06-6) with molecular formula C₉H₉ClO₃ (200.62 g/mol). Key differences include:

- Positional Isomerism : Chlorine and methoxy groups at positions 2, 4, or 6 significantly alter polarity and melting points (e.g., CAS 50317-52-7: m.p. 97–98°C vs. CAS 69240-98-8: m.p. 109–110°C) .

- Synthetic Routes : Chlorinated analogs are synthesized via Friedel-Crafts acylation or nucleophilic substitution, whereas iodinated derivatives require halogenation under controlled conditions .

Biological Activity

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-, also known as a phenolic compound, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, potential therapeutic applications, and comparative biological activity with related compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₃I O₂

- Molecular Weight : 320.17 g/mol

- CAS Number : 552-41-0

- IUPAC Name : Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-

The compound features a hydroxyl group (-OH) which enhances its reactivity and potential biological activity. The presence of iodine is significant as it may influence the compound's pharmacokinetics and interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that ethanone derivatives often exhibit various biological activities, including:

- Antioxidant Activity : Compounds with phenolic structures are known for their antioxidant properties, which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : Studies have shown that phenolic compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, similar compounds have demonstrated Ki values in the nanomolar range against AChE, indicating potent inhibitory effects on neurodegenerative processes .

Comparative Biological Activity

To understand the biological potency of ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-, it is useful to compare it with other phenolic compounds. Below is a summary table of biological activities of selected related compounds:

| Compound Name | AChE Inhibition Ki (nM) | CAs Inhibition Ki (nM) | Antioxidant Activity |

|---|---|---|---|

| Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- | TBD | TBD | TBD |

| 1-(4-hydroxyphenyl)-2-thioethanone | 22.13 ± 1.96 | 8.61 ± 0.90 | Moderate |

| Coumarin Derivative | TBD | TBD | High |

Note: TBD indicates that specific data for ethanone is still to be determined through ongoing studies.

Case Studies and Research Findings

- Antioxidant Potential : A study focusing on the antioxidant properties of phenolic compounds found that derivatives similar to ethanone exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Another case study highlighted the neuroprotective effects of phenolic compounds against AChE, suggesting that ethanone might be beneficial in treating conditions like Alzheimer's disease due to its ability to inhibit this enzyme effectively .

- Enzyme Interaction Studies : Molecular docking studies indicated that the iodine substituent in ethanone could enhance binding affinity to target enzymes compared to non-substituted analogs. This reinforces the idea that structural modifications can significantly affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.